3-Indazol-1-yl-propionic acid is classified as an indazole carboxylic acid. It is recognized in various chemical databases, including PubChem and ChEBI, where it is cataloged under the identifiers CHNO and CHEBI:43580, respectively . The compound has been synthesized through various methods, highlighting its potential utility in pharmaceutical applications.
The synthesis of 3-Indazol-1-yl-propionic acid can be achieved through several methods, primarily involving the formation of N-alkyl or N-acyl derivatives from indazole precursors. A notable method involves the reaction of indazole derivatives with propionic acid under controlled conditions.
The molecular structure of 3-Indazol-1-yl-propionic acid consists of an indazole ring fused to a propionic acid side chain.
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to characterize the compound:
3-Indazol-1-yl-propionic acid can participate in various chemical reactions typical for carboxylic acids and indazole derivatives.
The reactivity is influenced by factors such as solvent choice, temperature, and the presence of catalysts or bases .
The mechanism by which 3-Indazol-1-yl-propionic acid exerts its biological effects is not fully elucidated but may involve modulation of enzyme activity or interaction with specific biological targets.
The physical and chemical properties of 3-Indazol-1-yl-propionic acid are crucial for understanding its behavior in various environments.
3-Indazol-1-yl-propionic acid has potential applications in medicinal chemistry due to its structural characteristics.
3-Indazol-1-yl-propionic acid is synthesized via nucleophilic substitution reactions between 1H-indazole and halogenated esters. Due to annular tautomerism in indazole, alkylation yields mixtures of N-1 and N-2 isomers. The N-1 isomer (benzenoid form) is thermodynamically favored, while the N-2 isomer (quinonoid form) is kinetically accessible. Reactions utilize α-halo esters like bromopropylate (X(CH₂)ₙCO₂R; X = Br, Cl; n = 3) under alkaline conditions. For n = 3, K₂CO₃ in N,N-dimethylformamide affords the N-1 isomer in 59% yield and the N-2 isomer in 12% yield, demonstrating inherent N-1 preference. Steric effects and electronic delocalization in the transition state dictate this regioselectivity, with N-1 alkylation minimizing steric clash with the adjacent benzene ring [2].
Solvent polarity and base strength critically influence isomeric ratios:
Table 1: Solvent/Base Impact on 3-(Indazolyl)propanoate Synthesis (n = 3)
Base | Solvent | N-1 Yield (%) | N-2 Yield (%) | Total Yield (%) |
---|---|---|---|---|
K₂CO₃ | N,N-Dimethylformamide | 59 | 37 | 96 |
Kt-BuO | Dimethyl sulfoxide | 49 | 12 | 61 |
NaH | Tetrahydrofuran | No reaction | No reaction | 0 |
Haloester reactivity follows Br > Cl for side-chain elongation. Bromo esters (n ≥ 1) achieve >90% conversion with K₂CO₃/N,N-dimethylformamide, while chloro esters require strong bases like Kt-BuO. For n = 0 (methyl chloroacetate), N-1 selectivity reaches 99% due to minimized steric constraints. Longer chains (n = 9–10) maintain high N-1 preference (60–63% yield) with bromo methyl esters in N,N-dimethylformamide. Notably, n = 3 bromo ethyl ester gives optimal balance of reactivity and selectivity for 3-Indazol-1-yl-propionate precursors [2].
Reaction crude mixtures require chromatographic separation due to co-elution challenges:
Table 2: Chromatographic Methods for Indazole Propionate Isomers
Method | Stationary Phase | Mobile Phase | Elution Order |
---|---|---|---|
Column Chromatography | Silica gel | Ethyl acetate/hexane | N-1 before N-2 |
Preparative HPLC | C18 | Methanol/water (+0.1% formic acid) | N-1 first |
Chiral SFC | Chiralpak AD-H | Methanol/CO₂ | Enantiopure acids |
Ester intermediates undergo saponification to yield 3-Indazol-1-yl-propionic acid:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: